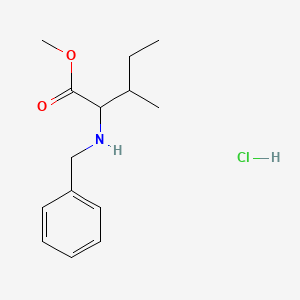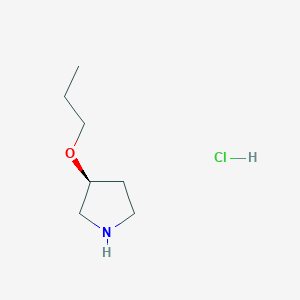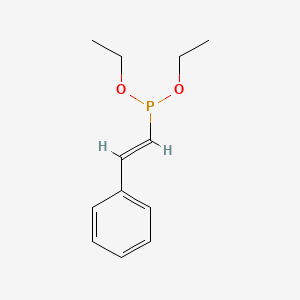
Pht-Dopa-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pht-Dopa-OH typically involves the protection of the amino and hydroxyl groups of L-DOPA. One common method includes the use of phthalic anhydride to protect the amino group, forming a phthalimide derivative. The hydroxyl groups are often protected using silyl or benzyl groups. The reaction conditions usually involve mild temperatures and the use of organic solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The purification of the compound is typically achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Pht-Dopa-OH undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The phthalimide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions are often conducted in polar aprotic solvents.
Major Products
The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the reagents and conditions used.
Applications De Recherche Scientifique
Pht-Dopa-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in neurotransmitter pathways and its potential neuroprotective effects.
Medicine: Investigated for its potential use in treating neurological disorders such as Parkinson’s disease.
Industry: Utilized in the development of novel materials and coatings due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Pht-Dopa-OH involves its conversion to dopamine in the body. This conversion is facilitated by the enzyme aromatic L-amino acid decarboxylase. Dopamine then acts on various receptors in the brain, influencing motor control, mood, and other neurological functions. The compound’s neuroprotective effects are thought to be due to its antioxidant properties, which help to reduce oxidative stress in neuronal cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-DOPA: The parent compound, primarily used in the treatment of Parkinson’s disease.
Dopamine: The active neurotransmitter derived from L-DOPA.
Carbidopa: Often used in combination with L-DOPA to enhance its efficacy by inhibiting peripheral decarboxylation.
Uniqueness
Pht-Dopa-OH is unique due to its protected functional groups, which make it more stable and easier to handle in synthetic applications. This stability allows for more controlled reactions and the synthesis of complex molecules that would be challenging to achieve with L-DOPA or dopamine alone.
Propriétés
Formule moléculaire |
C17H13NO6 |
|---|---|
Poids moléculaire |
327.29 g/mol |
Nom IUPAC |
(2S)-3-(3,4-dihydroxyphenyl)-2-(1,3-dioxoisoindol-2-yl)propanoic acid |
InChI |
InChI=1S/C17H13NO6/c19-13-6-5-9(8-14(13)20)7-12(17(23)24)18-15(21)10-3-1-2-4-11(10)16(18)22/h1-6,8,12,19-20H,7H2,(H,23,24)/t12-/m0/s1 |
Clé InChI |
SVPMTZMSQKJQOG-LBPRGKRZSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=O)N(C2=O)[C@@H](CC3=CC(=C(C=C3)O)O)C(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC3=CC(=C(C=C3)O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-methoxypurin-2-yl]acetamide](/img/structure/B12277146.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-methylpyrimidine](/img/structure/B12277159.png)
![4-butoxy-3-methyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B12277166.png)
![2-phenyl-5-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12277168.png)
![2-Methyl-3-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline](/img/structure/B12277170.png)
![2-tert-butyl-1-[1-(pyrazine-2-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12277175.png)

![2-({1,4-Dioxaspiro[4.5]decan-8-yl}amino)propan-1-ol](/img/structure/B12277197.png)
![1-{[1-(5-chloro-2-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole](/img/structure/B12277198.png)


![2-Azabicyclo[3.3.1]nonane-2-carboxylic acid, 6-oxo-, 1,1-dimethylethyl ester](/img/structure/B12277217.png)
